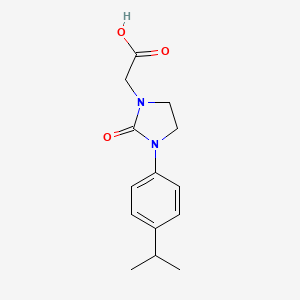
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an imidazolidinone ring attached to an acetic acid moiety
科学的研究の応用
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity or could be used as a building block for the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of 4-isopropylbenzaldehyde with glycine in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then cyclized to form the imidazolidinone ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
類似化合物との比較
Similar Compounds
- 2-(3-(4-Methylphenyl)-2-oxoimidazolidin-1-yl)acetic acid
- 2-(3-(4-Ethylphenyl)-2-oxoimidazolidin-1-yl)acetic acid
- 2-(3-(4-Propylphenyl)-2-oxoimidazolidin-1-yl)acetic acid
Uniqueness
2-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to molecular targets or enhanced stability under physiological conditions.
特性
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(2)11-3-5-12(6-4-11)16-8-7-15(14(16)19)9-13(17)18/h3-6,10H,7-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPCQFLYCUYLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[1-(ethanesulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2760716.png)
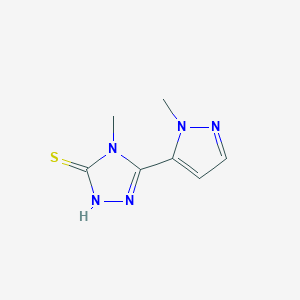
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)
![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

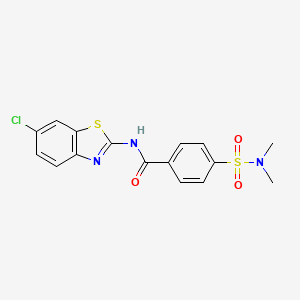
![N-(2,4-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760730.png)

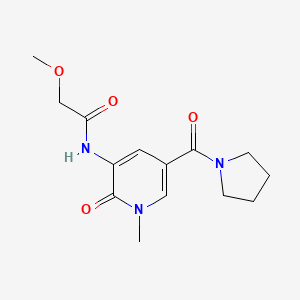
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2760734.png)
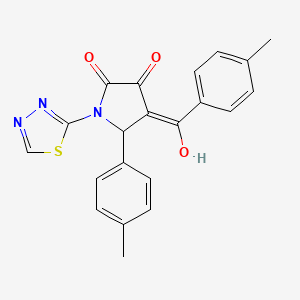
![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2760739.png)
